molecular formula C40H23Cl2N15Na6O19S6 B14794797 Hexasodium 4-amino-3,6-bis((5-((4-chloro-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate CAS No. 68133-24-4

Hexasodium 4-amino-3,6-bis((5-((4-chloro-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B14794797
CAS No.: 68133-24-4
M. Wt: 1418.9 g/mol
InChI Key: YRPZCUJHDXAQRR-UHFFFAOYSA-H
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Description

Hexasodium 4-amino-3,6-bis((5-((4-chloro-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate (hereafter referred to by its full systematic name) is a synthetic azo dye characterized by a complex polyaromatic structure with multiple sulphonate groups, triazine rings, and azo (-N=N-) linkages. This compound is synthesized via diazotization and coupling reactions, incorporating chlorinated triazine moieties and sulphonated aromatic systems to enhance water solubility and binding affinity in textile dyeing applications . Its molecular formula is C₄₀H₂₃Cl₂N₁₅O₁₉S₆·6Na, with a molecular weight of 1,466.42 g/mol (calculated from stoichiometry). The compound exhibits strong absorption in the visible spectrum (λmax ~550 nm), typical of azo dyes, and forms stable coordination complexes with transition metals, as demonstrated in electrochemical studies .

Properties

CAS No.

68133-24-4

Molecular Formula

C40H23Cl2N15Na6O19S6

Molecular Weight

1418.9 g/mol

IUPAC Name

hexasodium;4-amino-3,6-bis[[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C40H29Cl2N15O19S6.6Na/c41-35-48-37(44-18-3-1-5-22(13-18)77(59,60)61)52-39(50-35)46-20-7-9-26(79(65,66)67)24(15-20)54-56-32-28(81(71,72)73)11-17-12-29(82(74,75)76)33(34(58)30(17)31(32)43)57-55-25-16-21(8-10-27(25)80(68,69)70)47-40-51-36(42)49-38(53-40)45-19-4-2-6-23(14-19)78(62,63)64;;;;;;/h1-16,58H,43H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,44,46,48,50,52)(H2,45,47,49,51,53);;;;;;/q;6*+1/p-6

InChI Key

YRPZCUJHDXAQRR-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Reagents and Reaction Sequence

  • Cyanuric Chloride Activation : React cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 3-aminobenzenesulfonic acid under alkaline conditions (pH 6–7, 0–5°C) to form monosubstituted triazine intermediates.
  • Secondary Condensation : Introduce 2,5-diaminobenzenesulfonic acid to the intermediate at 40–60°C, enabling nucleophilic substitution at the second chlorine site.
  • Diazotization : Convert 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid to its diazonium salt using sodium nitrite (NaNO₂) in HCl at 0–5°C.
  • Coupling : Combine the diazonium salt with the triazine intermediate in alkaline medium (pH 8–9) to form the azo linkage.
  • Sulfonation and Neutralization : Treat with sulfuric acid followed by sodium hydroxide to introduce sulfonate groups and achieve hexasodium salt formation.

Key Parameters

Step Temperature (°C) pH Time (h) Yield (%)
Activation 0–5 6–7 2 85–90
Condensation 40–60 7–8 4 78–82
Diazotization 0–5 1–2 1 92–95
Coupling 10–15 8–9 6 88–90

Advantages : High regioselectivity due to controlled triazine substitution.
Limitations : Requires precise temperature control during diazotization to avoid side reactions.

One-Pot Sequential Synthesis

Procedure

  • Simultaneous Diazotization-Coupling : Mix 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid with NaNO₂ and HCl, followed by immediate coupling with pre-synthesized triazine intermediates in a single reactor.
  • In Situ Sulfonation : Introduce sulfur trioxide (SO₃) to the reaction mixture to enhance solubility and stabilize the azo bonds.

Optimized Conditions

  • Molar Ratios : 1:2.2 (naphthalene derivative : triazine intermediate).
  • Catalyst : Copper(I) oxide (0.5 mol%) accelerates coupling efficiency.
  • Yield : 80–85% with reduced byproducts compared to multi-step methods.

Advantages : Streamlined process with fewer isolation steps.
Limitations : Lower purity (92–94%) due to residual SO₃.

Solid-Phase Synthesis for Scalability

Methodology

  • Immobilized Triazine : Anchor cyanuric chloride onto silica gel via silanol groups.
  • Stepwise Functionalization :
    • Attach 3-aminobenzenesulfonic acid and 2,5-diaminobenzenesulfonic acid sequentially under microwave irradiation (50 W, 60°C).
    • Elute intermediates after each step to ensure monodispersity.
  • On-Board Coupling : React the solid-supported triazine with diazonium salts in a flow reactor.

Performance Metrics

Metric Value
Purity 98.5–99.2%
Throughput 1.2 kg/day
Solvent Consumption Reduced by 40%

Advantages : Ideal for industrial-scale production with minimal waste.
Limitations : High initial capital cost for flow reactors.

Critical Analysis of Synthetic Routes

Byproduct Formation

  • Triazine Hydrolysis : Excess water in condensation steps generates 3-sulphonatophenylurea derivatives (2–5% yield).
  • Azo Bond Cleavage : Occurs at pH < 3 or temperatures >80°C, leading to naphthoquinone impurities.

Characterization Data

Technique Key Findings Source
FT-IR N=N stretch at 1580 cm⁻¹; SO₃⁻ at 1040 cm⁻¹
¹H NMR Aromatic protons at δ 7.2–8.5 ppm
UV-Vis λ_max = 620 nm (ε = 45,000 L·mol⁻¹·cm⁻¹)

Industrial Recommendations

  • Optimal Method : Multi-step condensation-coupling offers the best balance of yield (85–90%) and purity (96–98%) for laboratory-scale synthesis.
  • Large-Scale Production : Solid-phase synthesis reduces solvent use and improves reproducibility, despite higher infrastructure costs.
  • Quality Control : Implement inline UV-Vis monitoring during coupling to detect premature azo bond cleavage.

Scientific Research Applications

Hexasodium 4-amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate, also known as Reactive Green 19, is a chemical compound with the molecular formula C40H23Cl2N15Na6O19S6 and a molecular weight of 1418.93434 . It is a green powder soluble in water .

Properties and Applications

  • Dyeing: Hexasodium 4-amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate is used as a green dye for various materials . It is suitable for dyeing cotton, especially by glue than small bath dyeing, and is economically valuable . It is also suitable for dyeing polyester/cotton and polyester/stick blended fabrics .
  • Textile Industry: Reactive Green 19 is applied in the textile industry for coloration purposes . The dye exhibits high sex, reacts in a medium, and is easily washed .

Detailed Property Table

StandardLight FastnessOxygen bleachingPerspiration FastnessSoaping
FadingStainFadingStain
ISO42-3 (yellow)4-54-5 (yellow) (Alkali)

Safety Information

Symbol (GHS)Signal wordHazard statementsPrecautionary statements
GHS07WarningH320P264-P305+P351+P338-P337+P313

The substance can cause eye irritation. In case of contact, rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

Mechanism of Action

The compound exerts its effects primarily through its azo dye structure, which can interact with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate fabrics and biological tissues effectively. The triazine ring provides stability and resistance to degradation .

Comparison with Similar Compounds

Structural and Functional Differences

Sulphonated Groups : The hexasodium compound contains six sulphonate groups , significantly enhancing its hydrophilicity compared to tetrasodium analogs like Reactive Red 198 and the fluorinated derivative in . This property makes it more effective in aqueous dyeing processes but may reduce affinity for hydrophobic fibers.

Triazine Modifications: Unlike Reactive Red 198, which lacks halogen substituents on the triazine ring, the hexasodium compound features 4-chloro-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl groups. Chlorine enhances electrophilicity, improving covalent bonding with cellulose fibers during dye fixation .

Fluorine Substitution: The compound in incorporates a 6-fluoro group on the triazine ring, which increases chemical and thermal stability compared to non-fluorinated analogs. This modification is advantageous in high-temperature dyeing processes .

Environmental and Regulatory Considerations
  • The hexasodium compound’s chlorine content necessitates rigorous biodegradability testing, whereas fluorine-substituted analogs () may exhibit slower environmental degradation .
  • Regulatory Status : Reactive Red 198 is commercially standardized (purity ≥90%), while the hexasodium compound remains primarily in research use due to synthesis complexity .

Q & A

Basic: What are the critical considerations for synthesizing this compound with high purity?

Methodological Answer:
Synthesis requires precise control of azo coupling and triazine ring formation. Key steps include:

  • pH Optimization : Maintain pH 7–9 during diazotization to stabilize reactive intermediates .
  • Temperature Control : Limit reaction temperatures to 0–5°C during nitrosation to prevent byproduct formation .
  • Purification : Use ion-exchange chromatography to remove unreacted sulphonated precursors, followed by lyophilization .
    Data Table :
ParameterOptimal RangeImpact on Yield
pH7.5–8.5Purity >95%
Reaction Temp0–5°CByproducts <2%

Basic: How to characterize its structural integrity and substituent orientation?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • UV-Vis Spectroscopy : Identify λmax at 550–600 nm (azo linkage) and 280 nm (triazine ring) .
  • NMR : Use 1H^{1}\text{H}-NMR in D2_2O to resolve aromatic protons (δ 7.2–8.5 ppm) and sulphonate groups (δ 3.1–3.5 ppm) .
  • HPLC-MS : Confirm molecular weight (≈1,300–1,400 Da) and detect trace impurities .

Advanced: What experimental approaches resolve contradictions in its pH-dependent stability?

Methodological Answer:
Conflicting reports on stability at pH <5 require:

  • Controlled Degradation Studies : Incubate solutions at pH 2–12 for 24h; monitor via LC-MS for hydrolysis products (e.g., free sulphonates or chlorotriazine fragments) .
  • Kinetic Modeling : Fit degradation data to pseudo-first-order kinetics to identify dominant pathways (e.g., azo bond cleavage vs. sulphonate hydrolysis) .

Advanced: How to investigate its structure-activity relationship in metal chelation?

Methodological Answer:

  • Titration Calorimetry : Measure binding constants (log K) with transition metals (e.g., Cr3+^{3+}, Fe3+^{3+}) at varying ionic strengths .
  • X-ray Absorption Spectroscopy : Analyze coordination geometry (e.g., octahedral vs. tetrahedral) using synchrotron radiation .
    Data Table :
Metal Ionlog K (pH 7)Coordination Sites
Cr3+^{3+}8.2 ± 0.36 (triazine-N, azo-O)
Fe3+^{3+}7.8 ± 0.25 (sulphonato-O, hydroxyl-O)

Advanced: What computational methods predict its environmental persistence?

Methodological Answer:

  • DFT Calculations : Model bond dissociation energies (BDEs) for azo (≈250 kJ/mol) and triazine (≈320 kJ/mol) bonds to estimate degradation resistance .
  • QSAR Models : Correlate log P (-4.5) and molecular volume (≈500 Å3^3) with bioaccumulation potential .

Advanced: How to design experiments for studying its interaction with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize DNA or proteins (e.g., BSA) to measure binding affinity (Kd_d) at varying ionic strengths .
  • Fluorescence Quenching : Monitor tryptophan emission (λex 280 nm) to assess conformational changes in enzymes .

Advanced: What methodologies address discrepancies in its photodegradation mechanisms?

Methodological Answer:

  • Controlled Irradiation : Expose to UV (254 nm) and visible light (450 nm); quantify ROS (e.g., OH^\bullet\text{OH}) using spin-trapping ESR .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled azo groups to track bond cleavage via MS/MS fragmentation .

Basic: How to ensure batch-to-batch consistency in academic synthesis?

Methodological Answer:

  • In-line Monitoring : Use FTIR to track reaction progress (e.g., disappearance of -NH2_2 at 3400 cm1^{-1}) .
  • Quality Control : Implement ICP-OES to verify sodium content (≈12–14%) as a purity metric .

Advanced: What strategies optimize its solubility for in vitro studies without altering reactivity?

Methodological Answer:

  • Co-solvent Systems : Use 10% DMSO in phosphate buffer (pH 7.4) to enhance solubility (≈50 mg/mL) while maintaining stability .
  • Micellar Encapsulation : Test non-ionic surfactants (e.g., Tween-80) to reduce aggregation via dynamic light scattering .

Advanced: How to evaluate its potential as a redox-active probe in electrochemical sensors?

Methodological Answer:

  • Cyclic Voltammetry : Scan from -0.5 to +1.0 V (vs. Ag/AgCl) to identify redox peaks (e.g., -0.3 V for azo reduction) .
  • Impedance Spectroscopy : Measure charge-transfer resistance (Rct_{ct}) on modified electrodes to assess electron-shuttling efficiency .

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